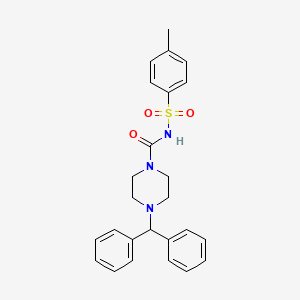

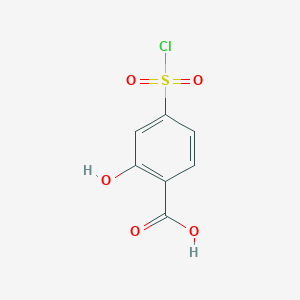

(4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide is a synthetic compound used in scientific research applications. It is a white, crystalline solid with a molecular weight of 447.51 g/mol and a melting point of approximately 122°C. This compound is used in a range of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of various drugs on various biochemical pathways and to investigate the mechanism of action of drugs.

Scientific Research Applications

Enantioselective Catalysis

One area of research has focused on derivatives of piperazine and formamide for their use as catalysts in chemical reactions. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities for a broad range of substrates. This highlights the critical role of the arene sulfonyl group on N4 for high enantioselectivity, showcasing the potential application of such compounds in synthetic organic chemistry to achieve precise control over reaction outcomes (Wang et al., 2006).

Sulfomethylation and Macrocyclic Chelates

Another study has explored the sulfomethylation of piperazine and polyazamacrocycles, leading to the creation of mixed-side-chain macrocyclic chelates. This research demonstrates the pH-dependent introduction of methanesulfonate groups into these structures, allowing for the conversion of sulfonate groups to acetates and the preparation of aminomethanephosphonates or aminomethanephosphinates. Such findings underscore the versatility of piperazine derivatives in synthesizing complex macrocyclic structures with potential applications in chelation therapy and imaging (van Westrenen & Sherry, 1992).

Anticancer Activity

Research on 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with a similar structural motif, has shown excellent in vivo and in vitro anticancer activity with low toxicity. The metabolism of TM208 in rats has been studied, leading to the identification of several metabolites. This work contributes to the understanding of the pharmacokinetics and potential therapeutic applications of such compounds in cancer treatment (Jiang et al., 2007).

Polymer Chemistry

Further research into compounds containing diphenylmethylene linkage, such as bis[4-(4-aminophenoxy)phenyl]diphenylmethane, has led to the synthesis of new polyamides with moderate to high inherent viscosities. These polymers exhibit solubility in various organic solvents and possess high glass transition temperatures and thermal stability, indicating their potential for high-performance materials in various industrial applications (Liaw et al., 1999).

properties

IUPAC Name |

4-benzhydryl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-20-12-14-23(15-13-20)32(30,31)26-25(29)28-18-16-27(17-19-28)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSZMIJJJHZQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683435.png)

![(3-Bromophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683437.png)

![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2683441.png)

![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B2683443.png)

![2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2683451.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2683455.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)